molecular formula C9H10BrNO B1330134 2-bromo-N-(3-methylphenyl)acetamide CAS No. 5439-17-8

2-bromo-N-(3-methylphenyl)acetamide

Cat. No. B1330134
CAS RN: 5439-17-8
M. Wt: 228.09 g/mol
InChI Key: FSQVBULEPAWPNF-UHFFFAOYSA-N
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Description

2-bromo-N-(3-methylphenyl)acetamide is a chemical compound that is part of a broader class of acetamides, which are characterized by the presence of an acetamide group attached to an aromatic ring. The specific structure of this compound includes a bromine atom and a 3-methylphenyl group attached to the acetamide moiety. While the provided papers do not directly discuss 2-bromo-N-(3-methylphenyl)acetamide, they do provide insights into similar compounds that can help infer its properties and reactivity.

Synthesis Analysis

The synthesis of related bromoacetamide compounds typically involves nucleophilic substitution reactions where the bromine atom is replaced by other groups. For instance, diethyl 2-acetamido-6-bromoazulene-1,3-dicarboxylate undergoes nucleophilic substitution to yield various azulene derivatives . Similarly, the synthesis of 2-hydroxy-N-methyl-N-phenyl-acetamide involves acetylation, esterification, and ester interchange steps . These methods suggest that the synthesis of 2-bromo-N-(3-methylphenyl)acetamide could also be achieved through a nucleophilic substitution reaction, starting with an appropriate bromoaryl precursor and an acetamide derivative.

Molecular Structure Analysis

The molecular structure of bromoacetamide derivatives is often characterized by the dihedral angles between the aromatic rings and the acetamide group. For example, in 2-(4-bromophenyl)-N-(3,4-difluorophenyl)acetamide, the dihedral angle between the planes of the bromophenyl and difluorophenyl rings is 66.4° . These dihedral angles influence the overall shape and reactivity of the molecule. The presence of substituents on the aromatic ring, such as a methyl group in the case of 2-bromo-N-(3-methylphenyl)acetamide, can further affect these angles and the molecule's conformation.

Chemical Reactions Analysis

Bromoacetamides participate in various chemical reactions, primarily due to the reactivity of the bromine atom. The bromine can be displaced in nucleophilic substitution reactions, as seen in the synthesis of azulene derivatives . Additionally, the acetamide group can engage in hydrogen bonding, which can influence the compound's reactivity and interactions in a biological context, as seen in the crystal structures of related compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromoacetamides are influenced by their molecular structure. The presence of the bromine atom contributes to the compound's molecular weight and density. The acetamide group can form hydrogen bonds, as evidenced by the N—H⋯O hydrogen bonds found in the crystal structures of similar compounds . These hydrogen bonds can affect the compound's solubility and boiling point. The distribution of bromoacetamide in biological systems, such as in snails and mice, indicates that these compounds can be absorbed and metabolized, suggesting potential applications in medicinal chemistry .

Scientific Research Applications

Halogenated C,N-diarylacetamides: Molecular Conformations and Supramolecular Assembly

This study focuses on the molecular conformations and supramolecular assembly of four halogenated N,2-diarylacetamides, including N-(4-bromo-3-methylphenyl)-2-phenylacetamide. These compounds are analyzed for their molecular linkages, hydrogen bonds, and intermolecular interactions, which are crucial for understanding their assembly and potential applications in various scientific fields (Nayak et al., 2014).

Synthesis and Antimicrobial Profile of Newer Schiff Bases and Thiazolidinone Derivatives

In this research, the synthesis process of N-(substituted benzylidiene)-2-(4-bromo-3-methyl phenoxy)acetamide and its derivatives are explored. The compounds demonstrate antibacterial and antifungal activities, indicating their potential use in developing new antimicrobial agents (Fuloria et al., 2014).

Conformational Analysis and Vibrational Spectroscopy of a Paracetamol Analogous: 2-Bromo-N-(2-hydroxy-5-methylphenyl)-2-methylpropanamide

This study investigates the electronic properties and vibrational mode couplings of a structure analogous to paracetamol, emphasizing its potential in providing insights into the behavior and application of similar compounds in scientific research (Viana et al., 2017).

Synthesis, Antimicrobial Activity, and Quantum Calculations of Novel Sulphonamide Derivatives

This research presents the synthesis and antimicrobial activity of 2-bromo-N-(phenylsulfonyl)acetamide derivatives. Computational calculations correlate experimental findings with theoretical predictions, highlighting the compound's potential in antimicrobial applications (Fahim & Ismael, 2019).

Microwave-Assisted Synthesis, Structural Elucidation, and Biological Assessment of 2-(2-acetamidophenyl)-2-oxo-N phenyl Acetamide and N-(2-(2-oxo-2(phenylamino)acetyl)phenyl)propionamide Derivatives

This study details the microwave-assisted synthesis of specific acetamide derivatives, their structural elucidation, and biological assessment. The synthesized compounds exhibit selective inhibitory effects against certain bacterial and fungal species, underlining their potential in medical and biological applications (Ghazzali et al., 2012).

Safety And Hazards

Sigma-Aldrich provides “2-bromo-N-(3-methylphenyl)acetamide” as-is and makes no representation or warranty whatsoever with respect to this product . Therefore, users should handle this compound with care and take necessary safety measures.

properties

IUPAC Name

2-bromo-N-(3-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO/c1-7-3-2-4-8(5-7)11-9(12)6-10/h2-5H,6H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSQVBULEPAWPNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80279999
Record name 2-bromo-N-(3-methylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80279999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromo-N-(3-methylphenyl)acetamide

CAS RN

5439-17-8
Record name 5439-17-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15066
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-bromo-N-(3-methylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80279999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

3-Methylaniline (Acros, 15.50 mL, 141.8 mmol) in 2N aqueous sodium hydroxide (200 mL) at room temperature was treated with bromoacetyl chloride (Sigma, 12.50 mL, 152.0 mmol) as a solution in dichloromethane (200 mL). After 30 minutes, the layers were separated and the aqueous phase extracted with additional portions of dichloromethane. The organic phases were combined, washed with an aqueous solution of 1N HCl, dried (Na2SO4), filtered, and the filtrate concentrated under reduced pressure to provide 16.69 g (52% yield) of the title compound as a white solid. 1H NMR (300 MHz, DMSO-d6) δ2.28 (s, 3H), 4.01 (s, 2H), 6.91 (d, 1H, J=7.5 Hz), 7.20 (dd, 1H, J=7.5, 7.5 Hz), 7.36 (d, 1H, J=8.8 Hz), 7.42 (s, 1H), 10.28 (br s, 1H); MS (DCI/NH3) m/e 228/230 (M+H)+; 245/247 (M+NH4)+.
Quantity
15.5 mL
Type
reactant
Reaction Step One
Quantity
12.5 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Yield
52%

Synthesis routes and methods II

Procedure details

To a slurry of m-toluidine (15.5 mL, 140 mmol) in a 2N aqueous solution of sodium hydroxide (75 mL) was added dropwise a solution of bromoacetyl chloride (11.6 mL, 140 mmol) in dichloromethane (50 mL) and the reaction mixture was stirred at room temperature for about 30 min. The layers were separated and the organic layer was washed with 1N aqueous hydrochloric acid, dried (MgSO4), filtered and concentrated under vacuum. The residue was triturated twice from dichloromethane/hexane (1:4) to provide 2-bromo-N-m-tolyl-acetamide. MS (DCI-NH3): m/z 245, 247 (M+NH3)+.
Quantity
15.5 mL
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
75 mL
Type
reactant
Reaction Step One
Quantity
11.6 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
SZ Siddiqui, A Rehman, MA Abbasi, N Abbas… - Pak. J. Pharm …, 2013 - researchgate.net
A series of new N-substituted derivatives of 5-benzyl-1, 3, 4-oxadiazole-2yl-2′′-sulfanyl acetamide (6a-n) were synthesized in three phases. The first phase involved the sequentially …
Number of citations: 27 www.researchgate.net
MV Patel, T Kolasa, K Mortell… - Journal of medicinal …, 2006 - ACS Publications
The goal of this study was to identify a structurally distinct D 4 -selective agonist with superior oral bioavailability to our first-generation clinical candidate 1a (ABT-724) for the potential …
Number of citations: 54 pubs.acs.org
M Batool, A Tajammal, F Farhat, F Verpoort… - International Journal of …, 2018 - mdpi.com
A new series of 1,3,4-oxadiazoles derivatives was synthesized, characterized, and evaluated for their in vitro and in vivo anti-thrombotic activity. Compounds (3a–3i) exhibited significant …
Number of citations: 28 www.mdpi.com
MA Matulenko, AA Hakeem, T Kolasa… - Bioorganic & medicinal …, 2004 - Elsevier
Diaryl piperazine acetamides were identified as potent and selective dopamine D 4 receptor agonists. Our strategy is based on an amide bond reversal of an acid sensitive, dopamine D …
Number of citations: 54 www.sciencedirect.com

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